molecular formula C28H44O5 B044183 (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester CAS No. 61252-26-4

(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester

Cat. No.: B044183
CAS No.: 61252-26-4
M. Wt: 460.6 g/mol
InChI Key: SVIDCNYMFCDZHR-CUYCEIPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps. One common method starts with the cyclopenta[a]phenanthrene core, which undergoes a series of functional group transformations. These transformations include esterification, reduction, and oxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. Catalysts may be used to enhance reaction rates, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups such as halides with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium cyanide. Reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a drug candidate.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
  • Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Uniqueness

Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O5/c1-6-32-26(30)33-20-13-15-27(3)19(17-20)8-9-21-23-11-10-22(18(2)7-12-25(29)31-5)28(23,4)16-14-24(21)27/h8-9,18-24H,6-7,10-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDCNYMFCDZHR-CUYCEIPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C[C@@H]2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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